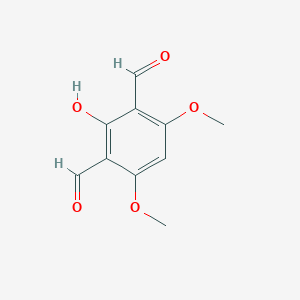
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol, also known as TPCM, is a cyclohexane-based compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCM is a chiral molecule with four stereocenters, making it a unique and complex molecule to synthesize and study.
科学的研究の応用
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit excellent catalytic activity in various reactions, including the Diels-Alder reaction.
作用機序
The mechanism of action of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of inflammatory cytokines.
生化学的および生理学的効果
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to induce apoptosis in cancer cells by targeting various signaling pathways, leading to the suppression of tumor growth. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
実験室実験の利点と制限
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has several advantages and limitations for lab experiments. The advantages of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its unique structure, which allows for the synthesis of novel materials with unique properties, and its potent antitumor activity, which makes it a promising candidate for drug development. The limitations of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its low yield, which makes it challenging to obtain sufficient quantities of the compound for experiments, and its complex structure, which makes it difficult to synthesize and study.
将来の方向性
There are several future directions for (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol research, including the development of new synthesis methods to improve the yield and efficiency of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol synthesis, the exploration of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's potential applications in drug delivery systems, the investigation of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's mechanism of action in cancer cells, and the development of novel materials based on (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. Additionally, further studies are needed to determine the safety and toxicity of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in vivo, as well as its potential side effects. Overall, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a promising compound with significant potential for various applications in scientific research.
合成法
The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is via a Diels-Alder reaction between phenyl vinyl sulfone and cyclohexadiene. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a challenging process due to its complex structure, and the yield of the final product is relatively low.
特性
CAS番号 |
131233-70-0 |
|---|---|
製品名 |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
分子式 |
C27H30O6 |
分子量 |
450.5 g/mol |
IUPAC名 |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C27H30O6/c28-22-23(29)25(31-16-19-10-4-1-5-11-19)27(33-18-21-14-8-3-9-15-21)26(24(22)30)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2/t22?,23-,24-,25-,26+,27?/m1/s1 |
InChIキー |
DLTULJLWMBPREM-UZXVYOLYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
同義語 |
1,5,6-TOBMI 1,5,6-tri-O-benzyl-myo-inositol 1,5,6-tri-O-benzylmyoinositol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



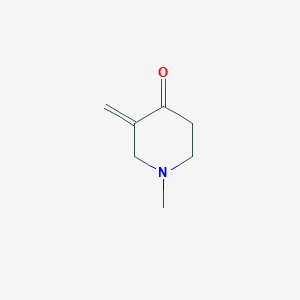
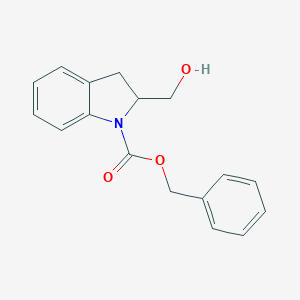
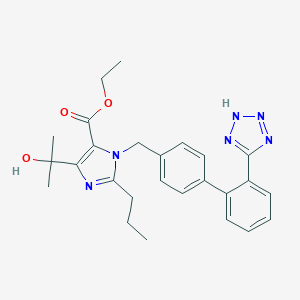
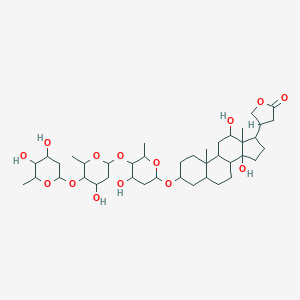
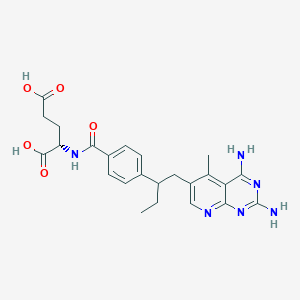
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
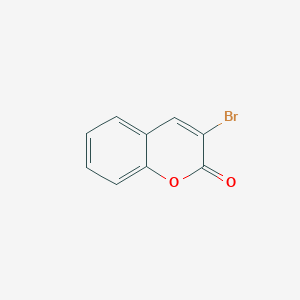
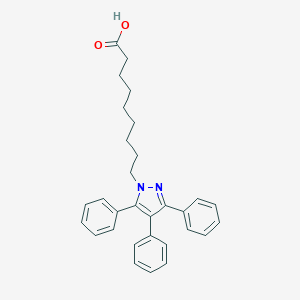
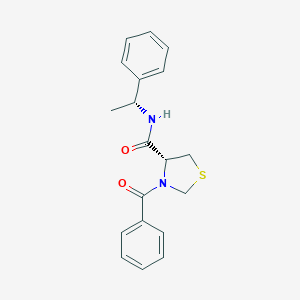
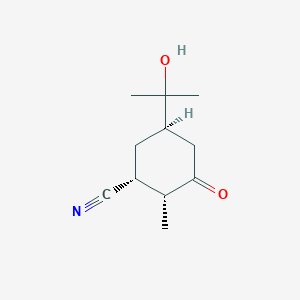
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)


